6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-chloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDBNHAYHKDWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 3 Chloropyrazolo 1,5 a Pyrimidine
Retrosynthetic Analysis and Precursor Synthesis Strategies
A logical retrosynthetic analysis of 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine suggests that the molecule can be disconnected at the pyrimidine (B1678525) ring, leading to a key pyrazole (B372694) intermediate. The most common and versatile approach involves the condensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic synthon, which forms the pyrimidine portion of the bicyclic system.
Therefore, the primary disconnection cleaves the N1-C7 and C5-N4 bonds of the pyrimidine ring. This reveals a substituted 5-aminopyrazole as a crucial precursor. To achieve the final product's substitution pattern, this precursor would ideally be a 3-amino-4-bromopyrazole. The three-carbon component is typically a β-dicarbonyl compound or a derivative thereof, which upon reaction with the aminopyrazole, cyclizes to form the pyrazolo[1,5-a]pyrimidine (B1248293) core. The chlorine atom at the C-3 position can be introduced either through direct chlorination of the formed pyrazolo[1,5-a]pyrimidine ring or by using a chlorinated three-carbon synthon during the cyclization step.
The synthesis of the key 5-aminopyrazole precursors is a well-established area of heterocyclic chemistry. beilstein-journals.orgnih.gov A common method involves the condensation of hydrazines with β-ketonitriles. nih.gov For the synthesis of a 4-bromo-5-aminopyrazole, one could envision starting from a brominated β-ketonitrile or by direct bromination of a pre-formed 5-aminopyrazole, provided the regioselectivity can be controlled.
Direct Halogenation Approaches for Pyrazolo[1,5-a]pyrimidine Core
Direct halogenation of the pre-formed pyrazolo[1,5-a]pyrimidine scaffold is a frequently employed strategy to introduce halogen atoms at specific positions. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the halogenating agent.
Regioselective Halogenation at C-3 and C-6 Positions
The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is electron-rich and thus highly susceptible to electrophilic substitution. rsc.orgnih.gov Consequently, direct halogenation often occurs preferentially at this position. A variety of halogenating agents can be employed for this purpose, with N-halosuccinimides (NCS, NBS, and NIS) being particularly common. nih.gov For instance, treatment of a pyrazolo[1,5-a]pyrimidine with N-chlorosuccinimide (NCS) in a suitable solvent like 1,2-dichloroethane (B1671644) (EDC) can afford the 3-chloro derivative in good yield. semanticscholar.org
Achieving regioselective halogenation at the C-6 position is more challenging due to the higher reactivity of the C-3 position. Direct bromination at C-6 would likely require the C-3 position to be blocked or the use of specific directing groups on the ring. Alternatively, the bromine atom at the C-6 position can be introduced at the precursor stage, for example, by using a brominated β-dicarbonyl compound in the cyclization reaction.
Oxidative Halogenation Techniques
Oxidative halogenation presents an alternative method for the introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine core. nih.gov These methods typically involve the use of a halide salt in the presence of an oxidizing agent. A notable example is the use of sodium halides (NaX) in combination with potassium persulfate (K₂S₂O₈) in an aqueous medium. nih.gov This system can effectively generate the electrophilic halogen species in situ, which then reacts with the heterocyclic ring. This approach is particularly useful for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines and is considered an environmentally benign method. nih.gov The reaction proceeds through an initial cyclocondensation to form the pyrazolo[1,5-a]pyrimidine, followed by oxidative halogenation. nih.gov
Cyclization Reactions for Pyrazolo[1,5-a]pyrimidine Ring Formation
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov This versatile reaction allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted starting materials.
One-Pot Synthetic Pathways
One-pot syntheses of functionalized pyrazolo[1,5-a]pyrimidines have been developed to improve efficiency and reduce waste. nih.govsemanticscholar.orgnih.gov A prominent one-pot approach involves a three-component reaction of an aminopyrazole, an enaminone or chalcone, and a sodium halide in the presence of an oxidizing agent like K₂S₂O₈. nih.gov This method allows for the sequential formation of the pyrazolo[1,5-a]pyrimidine ring followed by in situ halogenation at the C-3 position.
Another efficient one-pot method involves the microwave-assisted reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with an N-halosuccinimide. semanticscholar.orgresearchgate.net This approach is characterized by short reaction times and high yields.
| Precursors | Reagents and Conditions | Product | Yield (%) | Reference |
| β-enaminone, NH-5-aminopyrazole | 1. MW, 180 °C, 2 min; 2. N-halosuccinimide, EDC, 25 °C, 20 min | 3-halopyrazolo[1,5-a]pyrimidines | 89-96 | semanticscholar.org |
| Amino pyrazole, enaminone, NaX | K₂S₂O₈, H₂O, 80 °C | 3-halo-pyrazolo[1,5-a]pyrimidines | Good to Excellent | nih.gov |
Multi-Step Synthetic Sequences
Multi-step syntheses provide a more controlled approach to the synthesis of specifically substituted pyrazolo[1,5-a]pyrimidines like this compound. A typical multi-step sequence would involve the initial synthesis of a substituted 5-aminopyrazole, followed by its cyclization with a suitable partner, and subsequent functional group manipulations.
For the synthesis of this compound, a plausible multi-step route would commence with the synthesis of a 4-bromo-5-aminopyrazole. This could potentially be achieved by the bromination of a commercially available 5-aminopyrazole. The resulting 4-bromo-5-aminopyrazole would then be reacted with a chlorinated 1,3-dicarbonyl compound, such as mucobromic acid or a derivative, to construct the pyrimidine ring with the chlorine atom at the C-3 position and the bromine atom at the C-6 position.
Alternatively, a 5-aminopyrazole could be reacted with a 1,3-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidin-7-one, which can then be halogenated. For example, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (B2439775) can be synthesized and subsequently chlorinated with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine. nih.gov This di-chloro derivative can then undergo further functionalization. While this example does not directly yield the target compound, it illustrates the principle of building the core first and then introducing the halogens.
| Starting Material | Key Intermediate(s) | Final Product | Key Reactions | Reference |
| 5-Amino-3-methylpyrazole | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Cyclization, Chlorination | nih.gov |
| Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | Aldehyde derivative | Substituted 5-chloro-pyrazolo[1,5-a]pyrimidines | Reduction, Oxidation, Reductive Amination, Buchwald-Hartwig reaction | nih.gov |
Condensation of Amino Pyrazoles with 1,3-Biselectrophiles
The construction of the pyrazolo[1,5-a]pyrimidine scaffold is frequently achieved through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, which act as 1,3-biselectrophiles. nih.govnih.gov This synthetic strategy is one of the most studied due to its efficiency and versatility, allowing for structural modifications at various positions on the fused ring system. nih.gov
In the context of synthesizing this compound, this methodology would involve the reaction of a 4-bromo-5-aminopyrazole with a suitable 1,3-biselectrophile. The amino group of the pyrazole acts as a nucleophile, initiating an attack on one of the electrophilic centers of the 1,3-biselectrophile, which is followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. nih.gov
The introduction of the chloro group at the 3-position can be achieved in several ways. One approach involves using a chlorinated 1,3-biselectrophile. Alternatively, a precursor group can be installed at the 3-position during the condensation, which is later converted to a chloro group. A common method for introducing halogens is through a subsequent halogenation step on the formed pyrazolo[1,5-a]pyrimidine ring system. nih.govnih.gov For instance, a pyrazolo[1,5-a]pyrimidin-3(4H)-one intermediate could be synthesized and subsequently chlorinated using an agent like phosphorus oxychloride (POCl₃) to yield the 3-chloro derivative. nih.gov
The reaction typically proceeds under acidic or basic conditions, and the choice of catalyst and solvent plays a crucial role in directing the regioselectivity of the cyclization. nih.gov
Table 1: Representative Precursors for Condensation Reaction
| Aminopyrazole Precursor | 1,3-Biselectrophile Example | Potential Intermediate |
|---|---|---|
| 4-Bromo-1H-pyrazol-5-amine | Malonyl dichloride | This compound-5,7-diol |
| 4-Bromo-1H-pyrazol-5-amine | Ethyl 3,3-diethoxypropanoate | 6-Bromopyrazolo[1,5-a]pyrimidin-3(4H)-one |
This table presents hypothetical precursor combinations based on established condensation methodologies for illustrative purposes.
Optimized Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and side products. Research into the synthesis of related pyrazolo[1,5-a]pyrimidines highlights several key parameters that can be fine-tuned. rsc.orgnih.gov
Microwave Irradiation: A significant advancement in this field is the use of microwave-assisted synthesis. nih.govnih.gov Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. nih.gov For instance, the condensation of aminopyrazoles with isoflavones to produce pyrazolo[1,5-a]pyrimidines was achieved in excellent yields under microwave irradiation. nih.gov This high-energy method is particularly effective for driving condensation and cyclization reactions to completion.
Catalysis: The choice of catalyst is pivotal. Acidic catalysts are commonly employed to facilitate the condensation and subsequent cyclization. In some syntheses, Lewis acids or bases can enhance the reaction rate and yield. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, are also utilized in the final steps to introduce specific substituents, which can be performed under microwave irradiation to improve efficiency. nih.gov
Solvent Selection: The reaction medium affects solubility, reaction rate, and product isolation. While traditional organic solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often used, optimization may involve exploring different solvents to improve performance. nih.govd-nb.info
Table 2: Optimized Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
| Parameter | Conventional Method | Optimized Method | Advantage of Optimization |
|---|---|---|---|
| Heating | Reflux / Conventional Heating (hours) | Microwave Irradiation (minutes) nih.gov | Reduced reaction time, improved yields, energy efficiency. nih.gov |
| Catalysis | Standard acid/base catalysis | Palladium catalysts (e.g., Buchwald-Hartwig) nih.gov | High efficiency for specific C-N bond formations. nih.gov |
| Solvent | Acetic Acid, Ethanol, DMF nih.govd-nb.info | Diethylene glycol (DEG) for microwave heating researchgate.net | Higher boiling point suitable for high-temperature reactions. |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of pyrazolo[1,5-a]pyrimidines aims to reduce the environmental impact of chemical processes. bme.hu This involves the use of alternative energy sources, greener solvents, and designing reactions that are more atom-efficient.
Alternative Energy Sources: As mentioned, microwave irradiation is a cornerstone of green synthesis in this area, offering significant energy savings and shorter reaction times. nih.govrsc.org Another green technique is the use of ultrasonic irradiation, which provides an alternative method of energy input to drive reactions, often at lower temperatures and with shorter durations, as demonstrated in the synthesis of certain pyrazolo[1,5-a]pyrimidines. bme.hu
Greener Solvents and Solvent-Free Reactions: A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Syntheses of pyrazolo[1,5-a]pyrimidines have been successfully carried out in aqueous media, which is an environmentally benign solvent. bme.hu Furthermore, solvent-free condensation reactions performed under microwave irradiation represent a particularly green approach, as they eliminate solvent waste entirely. nih.govrsc.org
Atom Economy and Waste Reduction: Green synthetic strategies focus on maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. One-pot, multi-component reactions are highly desirable as they reduce the number of synthetic steps and purification stages, thereby minimizing waste generation. nih.gov The byproducts of some optimized syntheses, such as water or methanol, are relatively benign and can sometimes be recovered and reused, further enhancing the green credentials of the process. rsc.org
Table 3: Application of Green Chemistry Principles
| Green Principle | Conventional Approach | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave Irradiation nih.gov, Ultrasonic Irradiation bme.hu | Reduced energy consumption and reaction times. |
| Solvent Use | Organic solvents (DMF, Acetic Acid) | Aqueous media bme.hu, Solvent-free conditions rsc.org | Elimination of hazardous solvent waste. |
| Process Efficiency | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions nih.gov | Fewer steps, less waste, higher throughput. |
| Byproduct Generation | Potentially hazardous waste | Benign byproducts (e.g., water, methanol) rsc.org | Reduced environmental impact and easier waste management. |
Chemical Reactivity and Functionalization of 6 Bromo 3 Chloropyrazolo 1,5 a Pyrimidine
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated heterocyclic compounds. In 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine, the electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the fused pyrazole (B372694) ring, facilitates the displacement of the halogen atoms by various nucleophiles. The regioselectivity of these reactions is governed by the electronic properties of the pyrazolo[1,5-a]pyrimidine (B1248293) core and the nature of the halogen leaving groups.
Reactivity at the Bromine (C-6) Position
The C-6 position of the pyrazolo[1,5-a]pyrimidine ring system is analogous to the C-5 or C-7 positions in related derivatives, which are known to be susceptible to nucleophilic attack. In a study on 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, selective substitution of the C-7 chlorine was achieved with morpholine, indicating the high reactivity of this position towards nucleophiles nih.gov. This suggests that the C-6 bromine in this compound would also be a reactive site for SNAr reactions. The substitution at this position is driven by the ability of the nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
Reactivity at the Chlorine (C-3) Position
The C-3 position is located on the pyrazole moiety of the fused ring system. The reactivity of halogens at this position towards nucleophilic aromatic substitution is generally lower compared to positions on the pyrimidine ring. This is attributed to the comparatively lower electron deficiency of the pyrazole ring. However, functionalization at this position is still achievable under appropriate reaction conditions.
Regioselectivity and Stereoselectivity Considerations
In dihalogenated systems like this compound, the regioselectivity of nucleophilic substitution is a critical consideration. Generally, in SNAr reactions of halo-N-heterocycles, the position para to a ring nitrogen is often more activated towards nucleophilic attack. In the pyrazolo[1,5-a]pyrimidine system, positions on the pyrimidine ring (like C-6) are typically more electrophilic than those on the pyrazole ring (like C-3).
Furthermore, the nature of the halogen itself plays a role. While fluoride is the most activating leaving group for SNAr, followed by chloride and then bromide, the inherent electronic activation of the ring positions is often the dominant factor in determining regioselectivity. For instance, in 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C-4 position nih.gov. Based on the electronic properties of the pyrazolo[1,5-a]pyrimidine nucleus, it is anticipated that nucleophilic attack would preferentially occur at the more electron-deficient C-6 position over the C-3 position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halogenated precursors.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a widely used method for the arylation of heterocyclic scaffolds. Studies on related bromo- and chloro-substituted pyrazolo[1,5-a]pyrimidines have demonstrated the feasibility of this reaction.
For instance, the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids has been successfully achieved, leading to the formation of C3-arylated products nih.govrsc.org. This indicates that the C-3 position, when substituted with a bromine atom, is amenable to this transformation.
In dihalogenated systems, the relative reactivity of the C-Br and C-Cl bonds under palladium catalysis is a key factor in achieving regioselectivity. Generally, the C-Br bond is more reactive than the C-Cl bond in oxidative addition to palladium(0), which is typically the rate-determining step in the catalytic cycle. This difference in reactivity can be exploited for selective functionalization. For 2,4-dihalopyrimidines, it has been shown that under certain conditions, cross-coupling can be directed to the C-2 position over the C-4 position, which is contrary to the usual selectivity observed in SNAr reactions nih.gov. This highlights that the regioselectivity in palladium-catalyzed reactions can be controlled by the choice of catalyst, ligands, and reaction conditions, and may differ from the selectivity observed in nucleophilic substitution reactions.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling on Substituted Pyrazolo[1,5-a]pyrimidines This table is generated based on data from related compounds and serves as an illustrative example of potential reactions for this compound.
| Entry | Halogenated Substrate | Boronic Acid | Product | Catalyst System | Conditions | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | Microwave | Good to Excellent |
| 2 | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | 5-(Indol-4-yl)-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | PdCl₂(dppf) | Not specified | 83 |
| Entry | Halogenated Substrate | Boronic Acid | Product | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | XPhosPdG2/XPhos | Microwave | Good to Excellent |
| 2 | 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Indole-4-boronic acid pinacol ester | 5-(Indol-4-yl)-2-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine | PdCl₂(dppf) | Not specified | 83 |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it represents a powerful method for the synthesis of arylamines. This reaction is highly versatile and tolerates a wide range of functional groups.
A study on the functionalization of 5-chloro-pyrazolo[1,5-a]pyrimidine derivatives has demonstrated the successful application of the Buchwald-Hartwig reaction mdpi.com. In this work, various benzimidazole derivatives were coupled with the 5-chloro-pyrazolo[1,5-a]pyrimidine core using a palladium catalyst with a Xantphos ligand. The reactions were carried out under microwave irradiation at elevated temperatures and provided the desired N-arylated products in good to excellent yields. This precedent strongly suggests that the C-6 bromine and C-3 chlorine of this compound would also be amenable to Buchwald-Hartwig amination.
Given the higher reactivity of the C-Br bond in palladium-catalyzed reactions, it is expected that selective amination at the C-6 position could be achieved under carefully controlled conditions.
Table 2: General Conditions for Buchwald-Hartwig Amination on a Related Pyrazolo[1,5-a]pyrimidine System This table is based on a reported procedure for a similar substrate and illustrates potential conditions for this compound.
| Component | Reagents/Conditions |
| Halide | 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative |
| Amine | Benzimidazole derivative |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) |
| Base | Cesium carbonate |
| Solvent | o-Xylene or Toluene |
| Temperature | 150 °C |
| Heating | Microwave irradiation |
| Yield | 34-93% |
| Component | Reagents/Conditions |
|---|---|
| Halide | 5-Chloro-pyrazolo[1,5-a]pyrimidine derivative |
| Amine | Benzimidazole derivative |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) |
| Base | Cesium carbonate |
| Solvent | o-Xylene or Toluene |
| Temperature | 150 °C |
| Heating | Microwave irradiation |
| Yield | 34-93% |
Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. In the context of this compound, the presence of two different halogen atoms offers the potential for selective or sequential cross-coupling reactions.
While specific studies on the Sonogashira coupling of this compound are not extensively detailed in the reviewed literature, the reactivity of bromo-substituted pyrazolo[1,5-a]pyrimidines in such reactions has been demonstrated. For instance, a study on bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines showcased the successful application of the Sonogashira reaction to introduce a variety of alkyne spacers. nih.govresearchgate.net This suggests that the bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine core is amenable to palladium-catalyzed cross-coupling.
The general conditions for such transformations often involve a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄, a copper(I) salt such as CuI, and an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactivity of the halogen is a key factor, with the C-Br bond generally being more reactive than the C-Cl bond under typical Sonogashira conditions. This differential reactivity could potentially allow for selective alkynylation at the 6-position while leaving the 3-chloro substituent intact for subsequent modifications.
A representative study on the Sonogashira coupling of a related bromo-substituted heterocyclic system, 2-amino-3-bromopyridines, with various terminal alkynes provides insights into the potential reaction conditions and scope. scirp.org The optimized conditions in this study were 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, 5 mol% CuI, and Et₃N in DMF at 100°C, affording the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields. scirp.org
Table 1: Representative Conditions for Sonogashira Cross-Coupling of Bromo-Substituted Heterocycles
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | THF | Room Temp. | 15-35 | researchgate.net |
These examples from related systems strongly support the feasibility of applying Sonogashira cross-coupling reactions to this compound for the introduction of diverse alkynyl moieties at the 6-position. The resulting alkynyl-substituted pyrazolo[1,5-a]pyrimidines can serve as valuable intermediates for further transformations.
Click Chemistry Applications for Post-Synthetic Modification
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. nih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. This reaction has found widespread use in drug discovery, materials science, and bioconjugation due to its efficiency and orthogonality.
The Sonogashira cross-coupling reaction, as discussed in the previous section, provides a direct route to introduce terminal alkynes onto the pyrazolo[1,5-a]pyrimidine scaffold. These alkyne-functionalized derivatives are ideal substrates for subsequent CuAAC reactions. By reacting an alkyne-modified 6-alkynyl-3-chloropyrazolo[1,5-a]pyrimidine with an organic azide, a wide array of functional groups can be appended to the core structure via the formation of a triazole linker.
This post-synthetic modification strategy allows for the late-stage introduction of various moieties, including but not limited to:
Biologically active molecules: Peptides, sugars, or other pharmacophores can be attached to enhance the biological activity or target specificity of the parent compound.
Fluorescent dyes or imaging agents: The attachment of fluorophores enables the use of these compounds as probes for biological imaging or diagnostic applications.
Solubilizing groups: The introduction of polar groups like polyethylene glycol (PEG) can improve the aqueous solubility and pharmacokinetic properties of the molecule.
While direct examples of click chemistry applied to this compound were not found in the provided search results, the principle is well-established for the functionalization of other heterocyclic systems. nih.gov For instance, the synthesis of various heterocyclic compounds containing a 1,2,3-triazole moiety has been successfully achieved through click chemistry, demonstrating the versatility of this approach in generating novel molecular architectures with potential anticancer activity. dovepress.com
The general procedure for a CuAAC reaction involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) source, which can be generated in situ from a copper(II) salt like CuSO₄·5H₂O and a reducing agent such as sodium ascorbate.
Derivatization via Modifications of the Pyrazolo Ring System
The pyrazolo[1,5-a]pyrimidine scaffold offers multiple sites for functionalization, not only on the pyrimidine ring but also on the pyrazole ring. The electronic properties of the fused ring system influence the reactivity of the individual rings.
Halogenation of the pyrazolo[1,5-a]pyrimidine core has been shown to be a viable method for introducing functional handles. Studies have demonstrated the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through a one-pot cyclization followed by oxidative halogenation. nih.govnih.gov For example, the reaction of amino pyrazoles with enaminones or chalcones in the presence of K₂S₂O₈ and a sodium halide (NaX, where X = Cl, Br, I) can yield the corresponding 3-halo derivatives. nih.gov
In the case of this compound, the existing chloro substituent at the 3-position of the pyrazole ring already provides a site for further modification. While the C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, it can undergo nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles or under forcing conditions.
Furthermore, the nitrogen atoms within the pyrazole ring can also be involved in chemical transformations. While the bridgehead nitrogen is generally less reactive, the other nitrogen atom of the pyrazole ring can potentially be alkylated or acylated, although such reactions might require specific conditions to overcome the aromaticity of the system. However, the search results did not provide specific examples of derivatization at the pyrazole nitrogen of this compound.
The primary route for derivatization of the pyrazole ring in the context of the parent pyrazolo[1,5-a]pyrimidine system appears to be through electrophilic substitution or by incorporating functionalized pyrazole precursors during the initial synthesis of the bicyclic core. For this compound, the most accessible modifications of the pyrazole ring would likely involve reactions at the 3-chloro position or potentially through metal-halogen exchange followed by quenching with an electrophile.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-3-bromopyridines |
| 2-amino-3-alkynylpyridines |
| Palladium acetate (Pd(OAc)₂) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Copper(I) iodide (CuI) |
| Triethylamine (Et₃N) |
| Diisopropylamine (DIPA) |
| Tetrahydrofuran (THF) |
| Dimethylformamide (DMF) |
| Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) |
| Triphenylphosphine (PPh₃) |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) |
| Sodium ascorbate |
| Polyethylene glycol (PEG) |
| Potassium persulfate (K₂S₂O₈) |
Structure Activity Relationship Sar Studies of 6 Bromo 3 Chloropyrazolo 1,5 a Pyrimidine Derivatives
Elucidation of Pharmacophoric Requirements through Analog Synthesis
The synthesis of a diverse array of analogs is a cornerstone for understanding the pharmacophoric requirements of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. This approach allows for the exploration of how different functional groups at various positions on the bicyclic ring system affect biological activity. nih.gov The fused, rigid, and planar N-heterocyclic system of pyrazolo[1,5-a]pyrimidine is highly suitable for such chemical modifications. nih.govnih.gov
Key strategies in analog synthesis include:
Cyclization Reactions: These are efficient methods for constructing the core pyrazolo[1,5-a]pyrimidine scaffold, allowing for the introduction of substituents on both the pyrazole (B372694) and pyrimidine (B1678525) rings. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling: Techniques like Suzuki and Buchwald-Hartwig reactions are employed to introduce a wide variety of aryl and heteroaryl groups at different positions, significantly expanding the structural diversity of the synthesized analogs. rsc.orgmdpi.comnih.gov
Functional Group Interconversion: Modifying existing substituents, for example, through chlorination followed by nucleophilic substitution, allows for fine-tuning of the molecule's properties. mdpi.comnih.gov
Through the synthesis and biological evaluation of these analogs, researchers can map the essential features for target binding. For instance, studies on pyrazolo[1,5-a]pyrimidine-based kinase inhibitors have revealed that specific substitutions are critical for maintaining interactions with key amino acid residues in the ATP-binding pocket of kinases. mdpi.comnih.gov The synthesis of various derivatives has demonstrated that even minor structural changes can lead to significant impacts on inhibitory potency and selectivity. rsc.org
Impact of Halogen Substituents on Molecular Interactions and Biological Efficacy
Halogen substituents play a pivotal role in modulating the physicochemical properties and biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The presence of bromine at the C6 position and chlorine at the C3 position, as in the title compound, significantly influences the molecule's electronic distribution, lipophilicity, and ability to form specific interactions with target proteins.
Halogenation, often achieved using reagents like N-halosuccinimides (NBS, NCS, NIS), can be directed to specific positions on the pyrazolo[1,5-a]pyrimidine core. rsc.orgresearchgate.net Studies have shown that introducing halogen atoms can:
Enhance Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein's active site, thereby increasing binding affinity.
Improve Lipophilicity: The introduction of halogens generally increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability. nih.gov
Modulate Selectivity: The position and type of halogen can influence the selectivity of the inhibitor for different kinases. For example, the substitution of a 2,5-difluorophenyl group at the C5 position was found to increase Trk inhibition activity. mdpi.com
Serve as Synthetic Handles: Halogen atoms, particularly bromine and iodine, are excellent leaving groups for transition metal-catalyzed cross-coupling reactions, allowing for further diversification of the scaffold. rsc.org
The table below summarizes the effect of halogen substitutions on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives based on various studies.
| Position | Halogen | Effect on Activity | Target Class |
| C3 | Bromo, Chloro | Can serve as a synthetic handle for further modification. chemicalbook.com Direct halogenation is a key synthetic step. rsc.org | General |
| C5 | Chloro | Acts as a reactive site for nucleophilic substitution to introduce amine-containing moieties crucial for potency. nih.gov | Kinases (Pim-1) |
| C6 | Bromo | Contributes to the overall electronic and steric profile of the molecule. nih.gov | General |
| Aryl Substituents | Fluoro | Fluorine incorporation enhanced interactions with specific amino acid residues (Asn655). mdpi.com | Kinases (Trk) |
Influence of Substituents at Pyrazole (N1, C2) and Pyrimidine (C5, C7) Positions
Modifications at the peripheral positions of both the pyrazole and pyrimidine rings have been extensively explored to optimize the biological efficacy of pyrazolo[1,5-a]pyrimidine derivatives.
Pyrazole Ring (N1, C2):
N1 Position: The N1 atom of the pyrazolo[1,5-a]pyrimidine core is a key hydrogen bond acceptor. It frequently forms a hydrogen bond with the hinge region of protein kinases (e.g., with Met592 in Trk kinases), which is crucial for anchoring the inhibitor in the ATP-binding site. mdpi.com
C2 Position: Substituents at the C2 position can significantly impact activity. For PI3Kδ inhibitors, introducing amine substituents at the C2 position was explored. mdpi.com It was found that replacing a methylene (-CH2-) linker with a carbonyl (-CO-) group could enhance activity in some cases. mdpi.com For PDE4 inhibitors, the introduction of methyl sulfone moieties at this position played a critical role in enhancing binding affinity. rsc.org
Pyrimidine Ring (C5, C7):
C5 Position: This position is frequently modified to explore interactions with the solvent-exposed region of target proteins. In Pim-1 kinase inhibitors, the substituent at the C5 position was found to be more critical for potency than the one at the C3 position, particularly for forming hydrogen bonds with residues like Asp-128 and Asp-131. nih.gov For PI3Kδ inhibitors, placing an indole heterocycle at the C5 position was suggested to form an additional hydrogen bond with Asp-787, enhancing selectivity. mdpi.com
C7 Position: The C7 position is also a key point for modification. In PI3K inhibitors, a morpholine ring at the C7 position was found to be required for interaction at the catalytic site, forming a critical hydrogen bond with Val-828 in the hinge region. mdpi.com The chlorine atom at C7 is highly reactive, facilitating nucleophilic substitution to introduce such groups. mdpi.com Dinaciclib, a potent CDK inhibitor, features a pyrazolo[1,5-a]pyrimidine core that occupies the ATP-binding site. nih.gov
The following table summarizes the observed influence of substituents at these key positions.
| Position | Substituent Type | Influence on Biological Activity | Example Target |
| N1 | (Core Nitrogen) | Acts as a hydrogen bond acceptor with the kinase hinge region. mdpi.com | Trk Kinases |
| C2 | Amine, Carbonyl, Methyl Sulfone | Modulates binding affinity and potency. rsc.orgmdpi.com | PI3Kδ, PDE4 |
| C5 | Amine-containing moieties, Indole, Aryl groups | Critical for potency and selectivity; forms key hydrogen bonds. mdpi.comnih.gov | Pim-1, PI3Kδ |
| C7 | Morpholine, Amines | Forms crucial hydrogen bonds in the hinge region; improves selectivity. mdpi.commdpi.com | PI3Kδ, Trk Kinases |
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of pyrazolo[1,5-a]pyrimidine derivatives is a critical determinant of their biological activity. The fused bicyclic core provides a rigid, planar framework, but the substituents at various positions can adopt different spatial arrangements, influencing how the molecule fits into the binding site of a biological target. nih.govnih.gov
Conformational analysis helps to:
Understand the preferred spatial orientation of key functional groups.
Correlate specific conformations with higher binding affinity.
Design molecules with pre-organized conformations that minimize the entropic penalty upon binding.
Studies on reduced forms, such as tetrahydropyrazolo[1,5-a]pyrimidines (THPP), have shown that the bicyclic core can exist in different configurations (e.g., syn and anti isomers) with varying degrees of conformational lability. mdpi.com The syn-configured core was found to be conformationally stable, while the trans-configured core was a more labile system. mdpi.com This flexibility can be advantageous, allowing the molecule to adapt its shape to fit the active site of a target protein. mdpi.com The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals has also facilitated the study of their solid-state conformations and supramolecular arrangements, providing insights that can be applied to drug design. nih.gov
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. researchgate.net For pyrazolo[1,5-a]pyrimidine derivatives, QSAR studies have been performed to understand the structural requirements for inhibiting various targets, such as Pim-1/2 kinases. researchgate.net These models help in predicting the activity of newly designed compounds and prioritizing them for synthesis. researchgate.net
The development of a QSAR model begins with the calculation of a wide range of molecular descriptors for a series of compounds with known biological activities. researchgate.net These descriptors quantify various aspects of the molecular structure:
Topological Descriptors: Describe the connectivity of atoms in a molecule.
Electronic Descriptors: Relate to the electronic properties, such as charge distribution and polarizability.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing detailed information about the electronic structure.
Spatial Descriptors: Describe the 3D properties of the molecule, such as size and shape.
In a QSAR study on Pim-1/2 kinase inhibitors, descriptors were calculated to understand the effects of different chemical features on the inhibitory property. For example, the analysis suggested that a diaminoethyl substituent at one position and a biaryl meta substituent at another were favorable for Pim-1 inhibition. researchgate.net Principal Component Analysis (PCA) is often used to reduce the dimensionality of the descriptor dataset and eliminate redundancy before building the regression model. imist.ma
Once descriptors are selected, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net The quality and predictive power of the developed QSAR model must be rigorously validated. researchgate.net
Common statistical validation parameters include:
Coefficient of Determination (R²): Measures the goodness of fit of the model to the training data.
Cross-validated R² (Q²): Typically calculated using the leave-one-out (LOO) method, it assesses the model's internal predictive ability. A Q² value closer to 1 indicates a more predictive model. imist.ma
External Validation (R²_pred): The model's ability to predict the activity of an external test set of compounds not used in model development is evaluated. researchgate.net
For a series of nih.govrsc.orgresearchgate.net Triazolo [1,5-a] pyrimidine derivatives, a 2D-QSAR study reported an R² of 0.78 and a cross-validation coefficient (Q²) of 0.7, indicating a reliable and predictive model. imist.ma Such validated models provide important clues for the rational design of new, more potent inhibitors. researchgate.net
Computational Chemistry and Cheminformatics Approaches to 6 Bromo 3 Chloropyrazolo 1,5 a Pyrimidine
Molecular Docking Studies for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is primarily used to forecast the binding mode and affinity of a small molecule ligand, such as 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine, to the active site of a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of the ligand's activity.
The process involves computationally placing the ligand into the binding site of a protein in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each "pose," with the lowest energy scores indicating a more favorable interaction. For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, molecular docking studies have been successfully employed to identify them as potent inhibitors of various enzymes, including cyclin-dependent kinases (CDKs), 14-alpha demethylase, and transpeptidase. mdpi.comnih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazolo[1,5-a]pyrimidine core and the amino acid residues of the target protein. nih.gov By analyzing the binding mode of this compound, researchers can rationalize its activity and suggest modifications to its structure to enhance potency and selectivity. nih.gov
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the behavior of the ligand-protein complex in a simulated physiological environment.
For a compound like this compound, once a promising binding pose is identified through docking, MD simulations are performed to assess the stability of this interaction. nih.gov These simulations can confirm whether the ligand remains securely bound within the active site or if it dissociates. Key metrics analyzed during MD simulations include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions like hydrogen bonds. nih.gov This information is critical for validating docking results and ensuring that the predicted binding mode is stable and likely to represent the true interaction in a biological system. nih.govnih.gov
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a detailed understanding of the electronic properties of a molecule. These methods are used to calculate the electronic structure, molecular orbitals, and reactivity of compounds like this compound from first principles, without the need for empirical parameters.
DFT is a popular method that calculates the electronic structure of a molecule based on its electron density. ijcce.ac.irnih.gov These calculations can accurately predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity and interactions.
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, representing the molecule's nucleophilicity. youtube.comyoutube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, providing valuable information for understanding its reaction mechanisms and potential metabolic pathways. nih.gov
The Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions, as it illustrates the charge distribution and predicts how a molecule will interact with other charged species.
The ESP map uses a color scale to denote different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. nih.govresearchgate.net Blue areas represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the ESP map can identify the locations of hydrogen bond donors and acceptors, as well as other sites of potential non-covalent interactions, which is crucial for predicting its binding behavior with biological macromolecules.
Virtual Screening and Ligand-Based Design Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. When the three-dimensional structure of the target is known, structure-based virtual screening (often using molecular docking) is employed. However, when the target structure is unknown, ligand-based design strategies are used.
Ligand-based methods rely on the knowledge of other molecules that bind to the biological target of interest. These strategies assume that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are used to build models that predict the activity of new compounds. For the pyrazolo[1,5-a]pyrimidine scaffold, these approaches can be used to screen vast virtual libraries to identify new derivatives with potentially improved activity against a specific target. nih.gov
In Silico ADME-Tox Prediction (Computational, Non-Clinical Focus)
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties must be evaluated. In silico ADME-Tox prediction models use computational methods to estimate these properties, allowing for the early identification of compounds with unfavorable pharmacokinetic or toxicity profiles, thus reducing the time and cost associated with experimental testing.
For pyrazolo[1,5-a]pyrimidine derivatives, various computational models can predict properties like gastrointestinal absorption, plasma protein binding, and potential for inhibiting cytochrome P450 (CYP) enzymes. mdpi.com Toxicity predictions, such as mutagenicity (Ames test) and carcinogenicity, can also be performed. mdpi.com Studies on related pyrazolo[1,5-a]pyrimidines have shown that many compounds in this class are predicted to have good gastrointestinal absorption and fall within the parameters of Lipinski's rule of five, a set of guidelines for drug-likeness. mdpi.com
Below is a table summarizing typical in silico ADME-Tox predictions for pyrazolo[1,5-a]pyrimidine derivatives based on findings for similar compounds.
| Property | Predicted Value/Outcome | Significance |
| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Suggests the compound is likely to be well-absorbed from the gut. |
| Plasma Protein Binding (PPB) | Predicted to be >90% | High binding can lead to a longer half-life and decreased excretion. mdpi.com |
| CYP Isoform Inhibition | Potential for inhibition of some isoforms | Indicates a possibility of drug-drug interactions. mdpi.com |
| Ames Test (Mutagenicity) | Some derivatives predicted as mutagens | A potential toxicity concern that would require experimental validation. mdpi.com |
| Carcinogenicity | Varies by compound and test animal model | Highlights the need for careful experimental toxicity assessment. mdpi.com |
| hERG Inhibition | Medium risk predicted for some analogs | A potential risk for cardiotoxicity. mdpi.com |
Computational Absorption and Distribution Profiling
The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. Computational models are frequently used to predict parameters such as intestinal absorption and permeability. Studies on various series of pyrazolo[1,5-a]pyrimidine derivatives have shown that these compounds generally exhibit favorable absorption characteristics.
For instance, in silico analysis of a series of synthesized pyrazolo[1,5-a]pyrimidines confirmed that the majority of these compounds adhere to Lipinski's rule of five, suggesting good oral bioavailability. mdpi.com The percentage of absorption (%ABS) for different series of these derivatives was calculated to be as high as 88.45%. mdpi.com This high degree of predicted absorption is a promising indicator for the oral bioavailability of compounds based on this scaffold.
Further computational studies on other substituted pyrazolo[1,5-a]pyrimidines have also predicted high gastrointestinal absorption. mdpi.com The physicochemical properties calculated for these analogs, which are crucial for absorption, were found to be within acceptable ranges for drug-likeness. The data from these related compounds suggest that this compound is also likely to have good absorption properties.
| Pyrazolo[1,5-a]pyrimidine Series | Predicted Percentage of Absorption (%ABS) | Reference |
|---|---|---|
| Series 1 (5a-c) | 88.24% | mdpi.com |
| Series 2 (9a-c) | 76.53% | mdpi.com |
| Series 3 (13a-i) | 88.45% | mdpi.com |
Computational Metabolic Stability Predictions
The metabolic stability of a compound is a key factor in its duration of action and potential for drug-drug interactions. A major determinant of metabolic stability is the interaction with cytochrome P450 (CYP) enzymes. Computational predictions for various pyrazolo[1,5-a]pyrimidine derivatives indicate a potential for inhibition of some CYP isoforms. mdpi.com
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on a range of pyrazolo[1,5-a]pyrimidine compounds revealed that while they generally possess good pharmacokinetic profiles, some may act as inhibitors of certain CYP enzymes. mdpi.com This suggests that while the pyrazolo[1,5-a]pyrimidine core is a viable scaffold for drug development, careful consideration of substituents is necessary to mitigate potential CYP inhibition.
The specific metabolic profile of this compound would be influenced by its halogen substitutions. Halogen atoms can affect metabolic stability, sometimes blocking sites of metabolism or altering the electronic properties of the molecule, which in turn can influence interactions with metabolizing enzymes. Without specific computational data for this compound, it is hypothesized that its metabolic fate will be in line with other halogenated pyrazolo[1,5-a]pyrimidines, which have shown a propensity for CYP enzyme interactions.
| Compound Series | Predicted Metabolic Interaction | Reference |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidines 5a–c, 9a–c and 13a–i | Inhibition of some CYP isoforms | mdpi.com |
Future Research Directions and Academic Prospects for 6 Bromo 3 Chloropyrazolo 1,5 a Pyrimidine
Design of Novel Pyrazolo[1,5-a]pyrimidine (B1248293) Libraries for High-Throughput Screening
The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold in medicinal chemistry, recognized for its role in numerous biologically active compounds, particularly protein kinase inhibitors. nih.govmdpi.com The fused bicyclic structure offers a rigid and versatile framework for chemical modifications, making it an ideal candidate for the design and synthesis of diverse compound libraries for High-Throughput Screening (HTS). nih.govnih.gov The strategic placement of bromine and chlorine atoms on the 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine core allows for programmed, site-selective diversification.
Future research will focus on creating large, sophisticated libraries by exploiting the differential reactivity of the C-Br and C-Cl bonds. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, can be systematically applied to introduce a wide range of functional groups at the C6 and C3 positions. rsc.org This approach enables the generation of libraries with extensive structural diversity, which is crucial for identifying novel hits against a broad spectrum of biological targets through HTS campaigns. nih.gov The development of efficient, one-pot, or microwave-assisted synthetic protocols will be essential to streamline the production of these libraries, making them more accessible for screening. nih.govrsc.org
Table 1: Methodologies for Pyrazolo[1,5-a]pyrimidine Library Synthesis
| Synthetic Strategy | Description | Key Advantage |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Introduction of aryl, alkyl, amine, and other moieties at halogenated positions. rsc.org | High degree of functional group tolerance and structural diversity. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times and improve yields. nih.govrsc.org | Increased efficiency and rapid library generation. |
| Multi-Component Reactions | Combining three or more reactants in a single step to build molecular complexity. rsc.org | High atom economy and streamlined synthesis pathways. |
| Green Chemistry Approaches | Utilizing environmentally benign solvents and catalysts to reduce waste. rsc.org | Sustainable and cost-effective library production. |
Exploration of New Chemical Transformations at Halogenated Positions
The C-Br and C-Cl bonds at the C6 and C3 positions of the pyrazolo[1,5-a]pyrimidine core are key to its utility as a synthetic intermediate. While palladium-catalyzed cross-coupling reactions are well-established, future research will aim to explore and develop novel chemical transformations at these sites. rsc.org This includes investigating less conventional coupling reactions, direct C-H functionalization of introduced substituents, and exploring the chemistry of organometallic intermediates derived from the halogenated scaffold.
Recent studies have demonstrated efficient methods for the regioselective halogenation of the pyrazolo[1,5-a]pyrimidine core, providing access to a variety of halogenated building blocks. tandfonline.comtandfonline.comrsc.org For instance, reactions with N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) can yield mono- or di-halogenated products depending on the reaction conditions. tandfonline.comtandfonline.com One-pot methodologies have also been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through three-component reactions. nih.gov
The differential reactivity of the C3 and C6 positions allows for sequential and site-selective modifications, which is a significant advantage for constructing complex molecules. nih.gov Future work could focus on developing orthogonal protection and deprotection strategies to further control the sequence of functionalization. Exploring transformations such as cyanation, borylation, and stannylation at these positions would provide versatile intermediates for further derivatization, expanding the synthetic toolbox available to medicinal chemists. researchgate.net
Application as a Scaffold for Covalent Inhibitors
Covalent inhibitors have gained significant attention in drug discovery for their potential to achieve high potency, prolonged duration of action, and ability to overcome drug resistance. The pyrazolo[1,5-a]pyrimidine scaffold is an excellent starting point for designing such inhibitors. By attaching a reactive "warhead," such as an acrylamide (B121943) or a related Michael acceptor, to the core structure, the resulting molecule can form a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein's active site.
The versatility of the this compound scaffold allows for the strategic placement of these electrophilic warheads. For example, a warhead could be introduced at the C3 or C6 position via a linker, while the other position is used to modulate selectivity and binding affinity. A notable example of a covalent inhibitor based on this scaffold is Zanubrutinib (BGB-3111), a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). mdpi.com Recent computational studies have also explored the design of pyrazolopyrimidine-based covalent inhibitors for targets like Janus kinase 3 (JAK3), highlighting the broad potential of this approach. nih.gov Future research will involve designing and synthesizing novel covalent inhibitors targeting other kinases and enzymes implicated in disease, leveraging the structural flexibility of the pyrazolo[1,5-a]pyrimidine core.
Development of Advanced Computational Models for Predictive Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new inhibitors with improved potency and selectivity. boisestate.edu For the pyrazolo[1,5-a]pyrimidine scaffold, various computational methods can be employed to guide the design of new derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore modeling, and molecular docking simulations can predict how modifications to the scaffold will affect its binding to a target protein. mdpi.commdpi.comresearchgate.net
Future research will focus on developing more sophisticated and accurate computational models. nih.gov This includes the use of molecular dynamics (MD) simulations to understand the dynamic behavior of the ligand-protein complex and to calculate binding free energies using methods like MM/GBSA. nih.govrsc.org These advanced models can provide deeper insights into the key molecular interactions that govern binding affinity and selectivity, such as hydrogen bonding and hydrophobic interactions. mdpi.comrsc.org By integrating machine learning and artificial intelligence with these computational approaches, it may become possible to rapidly screen virtual libraries of pyrazolo[1,5-a]pyrimidine derivatives and prioritize the most promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. boisestate.edunih.gov
Table 2: Computational Approaches for Pyrazolo[1,5-a]pyrimidine Design
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site. mdpi.commdpi.com | Binding pose, scoring functions, key interactions. |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. mdpi.comresearchgate.net | Predictive models for activity based on steric and electronic fields. |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of features necessary for biological activity. mdpi.com | Common feature hypotheses for virtual screening. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. nih.govrsc.org | Complex stability, conformational changes, binding free energy. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.govnih.gov | Drug-likeness, pharmacokinetic profile. |
Integration with Phenotypic Screening Approaches for Target Deconvolution
Phenotypic screening, which assesses the effects of compounds on cellular or organismal models of disease, offers a powerful, unbiased approach to drug discovery. Instead of targeting a specific protein, it identifies compounds that produce a desired physiological outcome. Libraries of diverse pyrazolo[1,5-a]pyrimidine derivatives, generated from the this compound precursor, are ideal for such screening campaigns.
A key challenge following a successful phenotypic screen is identifying the molecular target responsible for the observed effect, a process known as target deconvolution. Future research will focus on integrating phenotypic screening of pyrazolo[1,5-a]pyrimidine libraries with modern target deconvolution technologies. These may include affinity chromatography using immobilized active compounds, chemoproteomics, and computational methods that predict potential targets based on structural similarity to known ligands. The successful identification of novel targets for this scaffold would significantly broaden its therapeutic potential beyond its current applications.
Potential for Prodrug Design and Delivery System Exploration (Academic Focus)
Improving the pharmacokinetic properties of promising drug candidates, such as bioavailability and selective tumor targeting, is a critical aspect of drug development. nih.gov For pyrazolo[1,5-a]pyrimidine-based compounds, academic research can explore the design of prodrugs. This involves chemically modifying the parent compound to create an inactive form that is converted to the active drug in the body, often at the desired site of action. This can enhance solubility, improve membrane permeability, and reduce off-target toxicity.
Furthermore, the development of advanced drug delivery systems represents another promising avenue of research. nih.gov Encapsulating pyrazolo[1,5-a]pyrimidine derivatives within nanoparticles, liposomes, or other nanocarriers could improve their therapeutic index by enhancing their stability, prolonging circulation time, and enabling targeted delivery to diseased tissues. nih.gov Investigating these strategies at an academic level can provide valuable proof-of-concept for future clinical translation and help overcome challenges such as crossing the blood-brain barrier for central nervous system disorders. nih.gov
Expanding the Scope of Biological Targets and Pathways
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable versatility, with derivatives showing activity against a wide range of biological targets. ekb.egresearchgate.net While much of the focus has been on protein kinase inhibition, there is significant potential to expand the scope of its biological applications. nih.govresearchgate.net
Systematic screening of pyrazolo[1,5-a]pyrimidine libraries against diverse target classes will be a key future direction. This could uncover novel activities against G-protein coupled receptors (GPCRs), ion channels, nuclear receptors, and enzymes outside the kinome. For instance, derivatives have already been identified as aryl hydrocarbon receptor (AHR) antagonists and cyclooxygenase (COX) inhibitors. nih.govrsc.org By exploring new biological space, the therapeutic utility of the pyrazolo[1,5-a]pyrimidine scaffold can be significantly broadened, leading to the development of new treatments for a wider array of diseases, including inflammatory conditions, metabolic disorders, and infectious diseases. researchgate.netmdpi.com
Table 3: Known and Potential Biological Targets for the Pyrazolo[1,5-a]pyrimidine Scaffold
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | CDK2, EGFR, B-Raf, Pim-1, Trk, CHK1, PI3Kδ, JAK3 nih.govnih.govnih.govmdpi.comekb.egresearchgate.netnih.govnih.gov | Cancer, Inflammation |
| Other Enzymes | Cyclooxygenase (COX-1, COX-2) nih.gov | Inflammation |
| Receptors | Aryl Hydrocarbon Receptor (AHR) rsc.org | Cancer, Immunology |
| Potential Future Targets | GPCRs, Ion Channels, Nuclear Receptors, Proteases | Various |
Q & A
Q. What are the common synthetic routes for preparing 6-bromo-3-chloropyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or alkoxymethylene-β-dicarbonyl intermediates. For example, halogenation (bromination/chlorination) can be introduced via nucleophilic substitution at the pyrimidine core. A key step involves optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity. Post-functionalization steps, such as Suzuki coupling or Buchwald-Hartwig amination, may further diversify the scaffold .
Q. How is structural characterization performed for this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regiochemistry. For instance, deshielded protons near electron-withdrawing groups (e.g., Cl, Br) exhibit distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
- Infrared (IR) Spectroscopy : Peaks at ~1550 cm (C=N) and ~760 cm (aromatic C-H bending) confirm heterocyclic core integrity .
Q. What are the typical reaction pathways for modifying the bromo and chloro substituents?
- Methodological Answer :
- Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to introduce aryl/heteroaryl groups.
- Chlorine : Undergoes nucleophilic substitution with amines or alkoxides under basic conditions (e.g., KCO/DMF).
- Dual Reactivity : Sequential functionalization (e.g., bromine first, then chlorine) minimizes side reactions. Control experiments with model compounds are recommended to optimize yields .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electron density maps and transition states. For example:
- Electrostatic Potential (ESP) Maps : Identify electron-deficient regions (e.g., C-6 Br vs. C-3 Cl) prone to nucleophilic attack.
- Activation Energy Barriers : Compare pathways for substitution at C-6 vs. C-3. A recent study on pyrazolo[1,5-a]pyrimidine fluorophores demonstrated that C-6 bromine has a lower activation barrier due to reduced steric hindrance .
Q. What strategies mitigate competing side reactions during multi-step functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Protection-Deprotection : Temporarily mask reactive sites (e.g., using tert-butyloxycarbonyl (Boc) for amines).
- Sequential Halogenation : Introduce bromine and chlorine in separate steps with orthogonal reactivity.
- Catalytic Systems : Palladium/copper catalysts enhance selectivity in cross-coupling reactions. For example, Pd(PPh) minimizes homocoupling during Suzuki reactions .
Q. How does the electronic nature of substituents influence the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- UV-Vis Spectroscopy : Electron-withdrawing groups (e.g., Br, Cl) redshift absorption maxima due to enhanced conjugation.
- Fluorescence Quenching : Heavy atoms (Br) promote intersystem crossing, reducing quantum yields. Comparative studies with non-halogenated analogs (e.g., methyl or hydrogen substituents) quantify these effects .
Key Research Challenges
- Regioselectivity Control : Competing reactivity at C-6 vs. C-3 requires precise optimization of reaction conditions.
- Stability Issues : Bromine substituents may lead to degradation under prolonged light exposure; storage in amber vials is recommended.
- Biological Activity : While not directly studied for 6-bromo-3-chloro derivatives, analogs show potential as kinase inhibitors or antimicrobial agents. Structure-activity relationship (SAR) studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
